beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate
CAS No.: 190448-56-7
Cat. No.: VC0020762
Molecular Formula: C₃₉H₃₉F₂NO₁₃
Molecular Weight: 767.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190448-56-7 |
|---|---|
| Molecular Formula | C₃₉H₃₉F₂NO₁₃ |
| Molecular Weight | 767.72 |
| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C39H39F2NO13/c1-20(43)50-31(24-6-10-26(40)11-7-24)19-18-30-32(42(37(30)47)28-14-12-27(41)13-15-28)25-8-16-29(17-9-25)54-39-36(53-23(4)46)34(52-22(3)45)33(51-21(2)44)35(55-39)38(48)49-5/h6-17,30-36,39H,18-19H2,1-5H3/t30-,31+,32-,33+,34+,35+,36-,39-/m1/s1 |
| SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C |
Introduction
Chemical Identification and Properties
The compound beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate is formally identified by the CAS registry number 190448-56-7 . This compound is also known by the synonym "3-O-Acetyl Ezetimibe 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester," which reflects its relationship to the cholesterol-lowering drug ezetimibe . The molecule possesses a complex structure that combines the core azetidinone ring system characteristic of ezetimibe with glucuronide modifications that alter its physicochemical properties and potentially its biological activity. The IUPAC name for this compound is methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate, which precisely describes its stereochemical configuration and functional group arrangement.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are critical for understanding its behavior in biological systems and pharmaceutical formulations. The molecule has a molecular formula of C₃₉H₃₉F₂NO₁₃ and a molecular weight of 767.72 g/mol . Its physical appearance is characterized as a white to off-white solid with a melting point exceeding 79°C (with decomposition) . The calculated density of the compound is approximately 1.38±0.1 g/cm³, and its predicted boiling point is 808.9±65.0°C, although this high temperature suggests the compound would likely decompose before reaching this point . The compound's solubility profile indicates it is slightly soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO), which reflects its predominantly lipophilic character despite the presence of polar functional groups .
Structural Characteristics
Relationship to Ezetimibe
Beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate is structurally related to ezetimibe, a medication used to lower cholesterol levels in the bloodstream . The compound can be considered a modified derivative of ezetimibe, specifically an acetylated glucuronide metabolite. Ezetimibe itself works by selectively inhibiting the absorption of cholesterol in the small intestine through interaction with the Niemann-Pick C1-like protein (NPC1L1) . This mechanism leads to decreased delivery of intestinal cholesterol to the liver, reduction of hepatic cholesterol stores, and increased clearance of cholesterol from the blood, ultimately resulting in lower serum cholesterol levels . The structural modifications present in the title compound, particularly the glucuronide moiety and acetylation pattern, may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles compared to the parent ezetimibe molecule.
Structural Comparison
When comparing the structure of beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate with that of ezetimibe, several key differences become apparent. Ezetimibe has the molecular formula C₂₄H₂₁F₂NO₃ and a molecular weight of 409.4 g/mol, significantly lower than the 767.72 g/mol of the title compound . The most notable structural difference is the presence of the 2,3,4-triacetyl-β-D-glucuronide methyl ester moiety in the title compound, which replaces the hydroxyl group at the para position of the phenyl ring attached to position 2 of the azetidinone core in ezetimibe . Additionally, the title compound features acetylation of the hydroxyl group in the 3-(4-fluorophenyl)propyl side chain, which is free in ezetimibe. These modifications significantly alter the compound's physicochemical properties, potentially affecting its solubility, metabolism, and pharmacological activity.
Metabolic Relationship
The structural features of beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate suggest it may be related to the metabolic pathway of ezetimibe in the body. Ezetimibe undergoes extensive phase II metabolism, particularly glucuronidation, which is a common metabolic pathway for many drugs containing hydroxyl groups . The glucuronidation process typically involves the attachment of glucuronic acid to a substrate by UDP-glucuronosyltransferase enzymes, resulting in more water-soluble metabolites that can be more easily excreted . The presence of the glucuronide moiety in the title compound, along with acetylation of key hydroxyl groups, suggests it could be a synthetic analog designed to mimic or study potential metabolites of ezetimibe, or it might represent a protected intermediate in the synthesis of ezetimibe or related compounds .
Synthesis Methodologies
The synthesis of beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate involves complex organic chemistry procedures that require precise control of stereochemistry and selective protection/deprotection strategies. Based on literature describing related compounds, the synthesis likely involves multiple steps starting from appropriate precursors . The azetidinone core, which is central to the compound's structure, can be constructed using established methodologies for β-lactam synthesis, such as cycloaddition reactions or cyclization of appropriate amino acid derivatives . The incorporation of the glucuronide moiety would typically involve glycosylation reactions where the phenolic compound (in this case, a derivative of ezetimibe) reacts with an activated glucuronic acid derivative under specific conditions to form the glycosidic bond.
Key Synthetic Approaches
Several synthetic approaches could be employed to construct the complex structure of the title compound. One potential strategy involves the synthesis of the azetidinone core first, followed by sequential incorporation of the remaining structural elements . The synthesis of the azetidinone core with the correct stereochemistry at positions 2 and 3 is critical for the biological activity of the molecule. This could be achieved through stereoselective reactions such as the Staudinger cycloaddition, which involves the reaction of an imine with a ketene to form the β-lactam ring . Alternatively, methodologies involving domino reactions such as allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition could be employed, as described for related β-lactam compounds . These approaches allow for the stereocontrolled construction of the carbon framework with the correct configuration at the critical stereogenic centers.
Glycosylation and Protection Strategies
The incorporation of the glucuronic acid moiety into the ezetimibe-like structure typically requires selective glycosylation reactions. This process involves the reaction of protected glucuronic acid donors (such as glycosyl bromides, trichloroacetimidates, or thioglycosides) with the phenolic hydroxyl group of the ezetimibe derivative. The reaction conditions must be carefully controlled to ensure the correct β-stereochemistry at the anomeric position. Prior to glycosylation, the hydroxyl groups of the glucuronic acid must be protected, typically with acetyl groups as seen in the title compound, to prevent undesired side reactions. After glycosylation, selective protection and deprotection steps may be required to introduce specific modifications, such as the methyl esterification of the carboxylic acid function and acetylation of the hydroxyl group in the 3-(4-fluorophenyl)propyl side chain .
Analytical Characterization
The comprehensive analytical characterization of beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate is essential for confirming its structure, purity, and identity. Various analytical techniques can be employed to characterize this complex molecule, including spectroscopic methods, chromatographic techniques, and physical property measurements . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, 13C-NMR, and 2D techniques such as COSY, HSQC, and HMBC, provides valuable information about the connectivity and stereochemistry of the molecule . Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can confirm the molecular structure. Infrared spectroscopy can identify functional groups such as esters, amides, and aromatic rings present in the compound .
Spectroscopic Data
The spectroscopic characterization of the title compound would reveal specific signals corresponding to its structural features. In the 1H-NMR spectrum, characteristic signals would include those for the azetidinone ring protons, particularly H-2 and H-3, which would appear at approximately 4.43 ppm (d, J = 5.6 Hz) for H-2 and 3.22 ppm (td, J = 8.3, 5.6 Hz) for H-3, based on data for related compounds . The aromatic protons of the 4-fluorophenyl and 4-phenoxy groups would appear in the range of 6.7-7.3 ppm, likely showing the characteristic coupling patterns for para-substituted aromatic rings . The methyl ester group would give a singlet at around 3.7 ppm, while the acetyl groups would show singlets in the range of 1.9-2.2 ppm . The protons of the glucuronic acid moiety would appear in the range of 3.5-5.5 ppm, with the anomeric proton typically showing a characteristic doublet with a coupling constant indicative of the β-configuration at the anomeric center .
Crystallographic and Thermal Analysis
X-ray crystallography, if applicable, would provide the definitive three-dimensional structure of the compound, confirming the absolute configuration of all stereogenic centers . Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide information about the compound's melting point, thermal stability, and potential polymorphic forms . The title compound has a reported melting point exceeding 79°C with decomposition, suggesting that thermal stability might be a consideration in handling and formulation . These physical characterizations are important for understanding the compound's behavior under different conditions and for developing appropriate storage and handling protocols.
Biological Activity and Pharmacological Properties
The biological activity of beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate is likely related to its structural similarity to ezetimibe, although the modifications may alter its pharmacological profile . Ezetimibe is known to selectively inhibit the absorption of cholesterol from the small intestine by binding to the Niemann-Pick C1-like protein (NPC1L1), which is involved in the intestinal uptake of cholesterol and phytosterols . This mechanism leads to decreased delivery of intestinal cholesterol to the liver, reduction of hepatic cholesterol stores, and increased clearance of cholesterol from the blood . The glucuronidation and acetylation present in the title compound may affect its ability to interact with NPC1L1 or alter its pharmacokinetic properties, potentially leading to differences in activity, absorption, distribution, metabolism, or excretion compared to ezetimibe .
Pharmacokinetic Considerations
As an analytical reference standard, beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate could be crucial for identifying and quantifying metabolites of ezetimibe in biological samples . Ezetimibe undergoes extensive metabolism, particularly glucuronidation, and having well-characterized reference standards for these metabolites is essential for accurate pharmacokinetic studies . The compound could also be used as a standard in quality control testing of ezetimibe drug products or in the development of analytical methods for detecting ezetimibe and its metabolites in various matrices . This application is particularly important considering the growing use of ezetimibe in clinical practice and the need for reliable analytical methods to support therapeutic drug monitoring, bioequivalence studies, and post-marketing surveillance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume